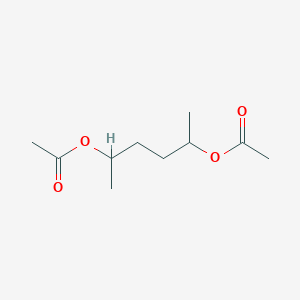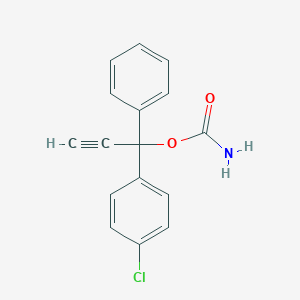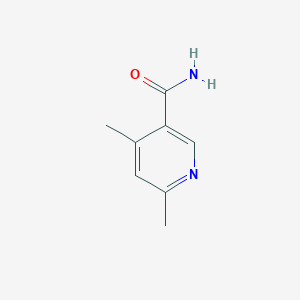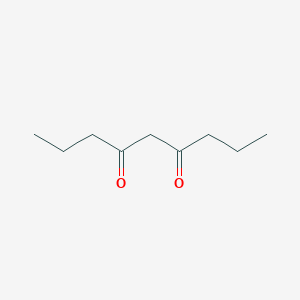![molecular formula C12H14Cl2Zr B079261 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- CAS No. 12109-71-6](/img/structure/B79261.png)
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of these zirconium complexes often involves the reaction of zirconium tetrachloride with specific cyclopentadienyl ligands under controlled conditions. For instance, novel zirconium(IV) complexes with chelating oxygen-containing cyclopentadienyl ligands have been synthesized, showcasing the versatility in modifying the cyclopentadienyl framework to alter the compound's properties and reactivity (Krut’ko et al., 1996).
Molecular Structure Analysis
The molecular structure of these complexes typically displays a pseudo-tetrahedral coordination geometry around the zirconium center, with cyclopentadienyl rings asymmetrically bonded to the Zr atom. This structure is influenced by the steric interactions between substituents on the cyclopentadienyl rings and the chloride ligands, as demonstrated in the analysis of substituted zirconocene complexes (Tian et al., 1996).
Chemical Reactions and Properties
Zirconium complexes exhibit rich chemistry, engaging in various reactions such as olefin polymerization, alkane activation, and coupling reactions. For example, bis-indenyl zirconium sandwich complexes have shown to be effective in low-valent zirconium-mediated coupling reactions, indicating the potential for these complexes in synthetic organic chemistry (Bradley et al., 2004).
Physical Properties Analysis
The physical properties of zirconocene dichlorides, such as solubility, melting points, and volatility, are critical for their application in catalysis and materials science. These properties are significantly influenced by the nature of the cyclopentadienyl substituents and the overall molecular geometry of the complex.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and catalytic activity, are central to the application of zirconocene dichlorides in polymerization reactions and organic synthesis. The introduction of fluorinated cyclopentadienyl ligands, for instance, has been shown to enhance the catalytic activity of these complexes in ethylene polymerization, demonstrating the tunability of their chemical properties (Steffen et al., 2007).
Scientific Research Applications
Complex Formation and Structural Insights
A study on zirconocene complex formation revealed the creation of dichlorobis{eta(5)-[1-(3-methylbutyl)-cyclohex-1-yl]cyclopentadienyl}zirconium(IV), showcasing a bent-metallocene structure with pseudo-tetrahedral arrangement. This structure is primarily influenced by the interaction between large substituents and Cl atoms, leading to an asymmetrical bonding to the Zr atom and demonstrating the complex's unique molecular configuration (Tian et al., 1996).
Synthesis and Analysis of Novel Complexes
Research into tetramethyl(2-methoxyethyl)cyclopentadienyl zirconium(IV) complexes has led to the synthesis of novel structures, such as [η5:η1-Tetra-methyl(2-methyl)cyclopentadienyl]trichlorozirconium and its derivatives. These complexes were synthesized from lithium cyclopentadienide and analyzed through X-ray crystallography, highlighting the coordination bond O→Zr present in certain complexes, offering insights into their stability and reactivity (Krut’ko et al., 1996).
Catalytic and Polymerization Capabilities
Further investigations into zirconium-based complexes have explored their catalytic applications, particularly in polymerization processes. For instance, the synthesis and structural behavior of tris(η-cyclopentadienyl)zirconium−betaine complex revealed a unique Zr−F−C(aryl) coordination, persistent in solution, which demonstrates the potential for these complexes in catalyzing polymerization reactions with specific characteristics, such as high-density polyethylene (HDPE) production (Kleigrewe et al., 2001).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
CAS RN |
12109-71-6 |
|---|---|
Product Name |
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- |
Molecular Formula |
C12H14Cl2Zr |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
ZUYRMIQFRZTNFG-UHFFFAOYSA-L |
SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Canonical SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)









![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)


